molecular formula C14H15N3O B13973526 4-Amino-N-(4-aminophenyl)-N-methylbenzamide CAS No. 58338-54-8

4-Amino-N-(4-aminophenyl)-N-methylbenzamide

Cat. No.: B13973526
CAS No.: 58338-54-8
M. Wt: 241.29 g/mol
InChI Key: HBMFWHCRYKDNCU-UHFFFAOYSA-N
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Description

4-Amino-N-(4-aminophenyl)-N-methylbenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of amino groups and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4-aminophenyl)-N-methylbenzamide typically involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and efficiency in reducing various functional groups without affecting reducible substituents like nitro and chloride groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4-aminophenyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Amino-N-(4-aminophenyl)-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-aminophenyl)-N-methylbenzamide involves its interaction with molecular targets such as DNA methyltransferases (DNMTs). These enzymes are responsible for transferring methyl groups to DNA, affecting gene expression. By inhibiting DNMTs, the compound can alter gene expression patterns, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of amino groups and a benzamide moiety, which confer distinct chemical properties and biological activities. Its ability to inhibit DNMTs and alter gene expression makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

58338-54-8

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-amino-N-(4-aminophenyl)-N-methylbenzamide

InChI

InChI=1S/C14H15N3O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,15-16H2,1H3

InChI Key

HBMFWHCRYKDNCU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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